molecular formula C17H15BrO2 B3116909 (2E)-3-(4-Bromophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one CAS No. 22027-86-7

(2E)-3-(4-Bromophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one

Cat. No. B3116909
CAS RN: 22027-86-7
M. Wt: 331.2 g/mol
InChI Key: WEPRZIVGMJVDIO-LFYBBSHMSA-N
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Description

(2E)-3-(4-Bromophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one is a chemical compound that belongs to the class of chalcones. It is a yellowish powder that is soluble in organic solvents like ethanol, methanol, and acetone. This compound has been the subject of scientific research due to its potential applications in medicine, agriculture, and industry.

Scientific Research Applications

Molecular and Crystal Structure Analysis

One foundational aspect of research on this compound involves the detailed analysis of its molecular and crystal structure. The compound, characterized by two substituted benzene rings linked by a prop-2-en-1-one group, exhibits a nearly planar structure with the molecule adopting an E configuration. The dihedral angle between the benzene rings and the enone plane suggests significant planarity which influences its physical properties and interactions in the crystalline state. The molecules are organized in a zigzag ribbon-like structure along specific crystal directions, stabilized by weak intra- and intermolecular hydrogen bonding interactions (Fun, Patil, Dharmaprakash, & Chantrapromma, 2008). This structural arrangement has implications for the material's physical characteristics and its potential applications in various technological domains.

Nonlinear Optical Properties

Research has also delved into the nonlinear optical properties of chalcone derivatives, including "(2E)-3-(4-Bromophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one". These studies are pivotal for the development of new materials for optical and electronic applications. The investigation into linear optical, second and third-order nonlinear optical properties, as well as charge transport mechanisms, has demonstrated that such compounds exhibit promising potential for use in semiconductor devices. The combination of experimental techniques and theoretical calculations reveals that these chalcones could serve as efficient materials in NLO applications due to their significant electron transfer integrals and thermal stability, indicating their utility as n-type materials in organic semiconductor devices (Shkir, Irfan, AlFaify, Patil, & Al‐Sehemi, 2019).

properties

IUPAC Name

(E)-3-(4-bromophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrO2/c1-2-20-16-10-6-14(7-11-16)17(19)12-5-13-3-8-15(18)9-4-13/h3-12H,2H2,1H3/b12-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEPRZIVGMJVDIO-LFYBBSHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(4-Bromophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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